molecular formula C16H18N2O3 B2542155 1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795303-68-2

1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2542155
CAS No.: 1795303-68-2
M. Wt: 286.331
InChI Key: MRFSJRSOUGCOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings sharing a single atom, which imparts unique structural and chemical properties. The presence of both azetidine and pyrrolidine rings in its structure makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of m-tolylacetic acid with azetidin-3-one, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with unique structural and chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar biological activities.

    Spiro-pyrrolidine derivatives: Compounds with a pyrrolidine ring that have comparable structural features and chemical properties.

Uniqueness

1-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of azetidine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-3-2-4-12(7-11)8-16(21)17-9-13(10-17)18-14(19)5-6-15(18)20/h2-4,7,13H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFSJRSOUGCOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.